Silane, acetyltris(1-methylethyl)-

Description

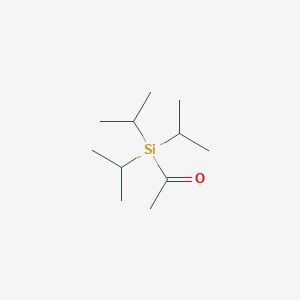

Silane, acetyltris(1-methylethyl)-, is a specialized organosilicon compound characterized by an acetyl group bonded to a silicon atom substituted with three isopropyl (1-methylethyl) groups. Organosilicon compounds like this are pivotal in materials science due to their hybrid organic-inorganic nature, which enables applications ranging from surface modification to polymer chemistry . The acetyl group likely enhances reactivity toward nucleophiles or electrophiles, while the bulky isopropyl substituents may influence steric hindrance and thermal stability.

Properties

CAS No. |

121675-51-2 |

|---|---|

Molecular Formula |

C11H24OSi |

Molecular Weight |

200.39 g/mol |

IUPAC Name |

1-tri(propan-2-yl)silylethanone |

InChI |

InChI=1S/C11H24OSi/c1-8(2)13(9(3)4,10(5)6)11(7)12/h8-10H,1-7H3 |

InChI Key |

HYJSILVJOHEFLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Chlorosilanes

A common approach involves substituting chlorine atoms in chlorosilanes with acetyl and isopropyl groups. For example, tris(1-methylethyl)chlorosilane reacts with acetyl chloride in the presence of a base like triethylamine:

$$

\text{ClSi}(\text{OCH}(\text{CH}3)2)3 + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}(\text{CH}3)2)_3 + \text{HCl}

$$

This method typically achieves yields of 70–85% under anhydrous conditions at 60–80°C. Side products like disiloxanes may form if moisture is present, necessitating rigorous drying of reagents.

Transesterification of Alkoxysilanes

Transesterification exploits the reactivity of alkoxy groups in silanes. For instance, methyl acetyltris(methoxy)silane reacts with excess isopropyl alcohol under acid catalysis:

$$

\text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}3)3 + 3 \text{HOCH}(\text{CH}3)2 \xrightarrow{\text{H}^+} \text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}(\text{CH}3)2)3 + 3 \text{CH}3\text{OH}

$$

This method requires refluxing in toluene (110°C) and achieves 65–75% yields. The equilibrium-driven reaction benefits from continuous methanol removal.

Hydrosilylation of Acetylene Derivatives

Hydrosilylation offers a route to introduce the acetyl group via platinum-catalyzed addition. Tris(1-methylethyl)silane reacts with propiolic acid derivatives:

$$

\text{HSi}(\text{OCH}(\text{CH}3)2)3 + \text{HC≡CCOOR} \xrightarrow{\text{Pt}} \text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}(\text{CH}3)2)_3 + \text{Byproducts}

$$

Yields are moderate (50–60%) due to competing side reactions, but selectivity improves with Karstedt’s catalyst.

Industrial-Scale Production Insights

Patent CN103450246B: Lessons for Process Optimization

Although this patent focuses on methyl acetoxyl methoxy silanes, its methodology informs acetyltris(1-methylethyl)silane synthesis:

- Nitrogen Purging : Continuous $$ \text{N}_2 $$ flow (1–3 m³/hr) prevents oxidation and removes volatile byproducts.

- Temperature Control : Reactions at 95–100°C balance kinetics and thermal stability.

- Seasonal Adjustments : Varying reactant ratios (4:1 to 10:1) accommodate temperature-dependent crystallization tendencies.

Catalytic Innovations from Recent Literature

Recent advances in organocatalysis (e.g., chiral phosphoric acids) enable enantioselective synthesis of Si-stereogenic silanes, though applications to acetyltris(1-methylethyl)-silane remain exploratory.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 90–95 | Moisture sensitivity, HCl management |

| Transesterification | 65–75 | 85–90 | Equilibrium limitations |

| Hydrosilylation | 50–60 | 75–80 | Side reactions, catalyst cost |

Quality Control and Characterization

- NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm acetyl and isopropyl group integration.

- Chromatography : GC-MS detects volatile impurities like unreacted chlorosilanes.

- Thermal Stability : TGA reveals decomposition onset at ~200°C, critical for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

Silane, acetyltris(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Silane, acetyltris(1-methylethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound is utilized in the modification of biomolecules for various biological studies.

Industry: The compound is used in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of silane, acetyltris(1-methylethyl)- involves its interaction with various molecular targets. The compound can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable coating. This interaction is facilitated by the hydrolysis of the silane, followed by condensation reactions that form siloxane linkages. These linkages provide the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares Silane, acetyltris(1-methylethyl)- with structurally related silanes:

Key Observations:

- Functional Diversity: The acetyl group in the target compound contrasts with indene-ether (in ), dioxolane (in ), or PEG-phospholipid (in ), each dictating unique reactivity (e.g., acetyl for acylation vs. PEG for biocompatibility).

Reactivity and Stability

- Hydrolysis Sensitivity: Unlike epoxy-compatible silanes (e.g., those forming Si-OH bonds for crosslinking in coatings ), the acetyl group in Silane, acetyltris(1-methylethyl)- may undergo hydrolysis less readily, depending on pH and solvent conditions.

- Thermal Stability: Tris(isopropyl) silanes generally exhibit higher thermal stability compared to smaller alkyl-substituted silanes (e.g., trimethylsilane), but the acetyl group could introduce thermal lability above 150°C.

Application-Specific Performance

Table 2 highlights performance metrics relative to analogous silanes:

Critical Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.